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Compound of Interest

Compound Name:
2-(Methylsulfonyl)pyrimidin-5-

amine

Cat. No.: B1607287 Get Quote

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-amine: Properties, Synthesis,

and Applications

Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in

nucleic acids and its role as a versatile building block in drug design.[1] Within this class, 2-
(Methylsulfonyl)pyrimidin-5-amine has emerged as a molecule of significant interest. Its

unique electronic properties, conferred by the potent electron-withdrawing methylsulfonyl group

at the C2 position, render it an important electrophilic partner in covalent chemistry. This guide

provides a comprehensive technical overview of 2-(Methylsulfonyl)pyrimidin-5-amine,

detailing its chemical properties, synthesis, reactivity, and its burgeoning applications in drug

discovery and chemical biology, with a focus on its utility as a cysteine-selective covalent

modifier.

Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application

in research and development.

Chemical Structure and Identity
IUPAC Name: 2-(methylsulfonyl)pyrimidin-5-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1607287?utm_src=pdf-interest
https://www.benchchem.com/product/b1607287?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.benchchem.com/product/b1607287?utm_src=pdf-body
https://www.benchchem.com/product/b1607287?utm_src=pdf-body
https://www.benchchem.com/product/b1607287?utm_src=pdf-body
https://www.benchchem.com/product/b1607287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₅H₇N₃O₂S

Molecular Weight: 185.20 g/mol

CAS Number: 17754-86-4

Computed Physicochemical Data
The following table summarizes key computed properties that are predictive of the molecule's

behavior in biological systems.

Property Value Source

XLogP3 -0.1 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
5 [2]

Rotatable Bond Count 1 [2]

Exact Mass 185.026247 g/mol N/A

Topological Polar Surface Area

(TPSA)
99.1 Å² N/A

Experimental Properties
Experimental data provides real-world characterization of the compound's physical state and

solubility.

Property Value Source

Melting Point 205 - 210 °C

Boiling Point 446 °C (Predicted)

Solubility
Good aqueous stability and

solubility (mM range)
[3][4]
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Synthesis and Chemical Reactivity
The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a reliable

multi-step process, culminating in a highly reactive species primed for applications in covalent

modification.

General Synthetic Pathway
A common and efficient strategy for preparing 2-(methylsulfonyl)pyrimidine derivatives involves

a three-step sequence:

Cyclocondensation: Reaction of a suitable precursor, such as a malonate derivative, with S-

methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[5]

Derivatization (Optional): Functionalization of the pyrimidine ring as needed.

Oxidation: Conversion of the methylthioether to the corresponding methylsulfone. This

oxidation is the key step that activates the C2 position for nucleophilic attack. Common

oxidants for this transformation include Oxone or meta-chloroperoxybenzoic acid (m-CPBA).

[5]

Step 1: Ring Formation

Step 2: Activation

Malonate Derivative

2-(Methylthio)pyrimidin-5-amine

Cyclocondensation

S-Methylisothiouronium
Sulfate

2-(Methylsulfonyl)pyrimidin-5-amine

Oxidation

Oxidant (e.g., Oxone)
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Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Experimental Protocol: Synthesis from 2-
(Methylthio)pyrimidin-5-amine
This protocol describes the oxidation step, which is critical for activating the molecule.

Materials:

2-(Methylthio)pyrimidin-5-amine

Oxone (Potassium peroxymonosulfate)

Acetone

Water

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

Dissolve 2-(methylthio)pyrimidin-5-amine (1.0 eq) in a mixture of acetone and water (e.g.,

1:1 v/v).

Cool the solution to 0 °C in an ice bath.

Add Oxone (approx. 2.2 eq) portion-wise to the stirred solution, maintaining the temperature

at 0-5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress

by TLC or LC-MS.
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Upon completion, quench the reaction by slowly adding a saturated solution of sodium

bicarbonate until effervescence ceases.

Extract the aqueous mixture with dichloromethane (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the product by flash column chromatography (silica gel) using an appropriate solvent

system (e.g., ethyl acetate/hexanes gradient) to afford pure 2-(methylsulfonyl)pyrimidin-5-
amine.

Core Reactivity: Cysteine-Selective S-Arylation
The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving

group (as methylsulfinate). This makes the C2 position of the pyrimidine ring highly electrophilic

and susceptible to nucleophilic aromatic substitution (SₙAr).[6]

This reactivity has been expertly harnessed for the selective arylation of cysteine residues in

proteins.[3][4] The soft thiol nucleophile of a cysteine side chain readily attacks the electron-

deficient C2 carbon, displacing the methylsulfinate and forming a highly stable covalent

thioether bond.[7]

Key Features of Reactivity:

Mechanism: The reaction proceeds via a Meisenheimer intermediate in a classic SₙAr

mechanism.[7]

Selectivity: These reagents show a strong preference for soft thiol nucleophiles (cysteine)

over other nucleophilic amino acid side chains (e.g., lysine, serine). Unlike maleimides, they

do not react with oxidized sulfur species like sulfenic acids.[3][4][7]

Tunability: The reactivity of the 2-sulfonylpyrimidine core can be finely tuned over several

orders of magnitude by introducing different substituents on the pyrimidine ring. Electron-

withdrawing groups at the C5 position, for instance, significantly enhance the reaction rate.

[3][4]
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pH Dependence: The reaction rate is pH-dependent, generally proceeding faster at slightly

basic pH (e.g., pH 7.0-8.0) where the cysteine thiol is more likely to be in its more

nucleophilic thiolate form.[3][4]

Caption: SₙAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.

Applications in Drug Discovery & Chemical Biology
The unique reactivity profile of the 2-sulfonylpyrimidine scaffold makes it a valuable tool for

developing next-generation therapeutics and chemical probes.

Targeted Covalent Inhibitors (TCIs)
2-Sulfonylpyrimidines serve as highly effective "warheads" for the design of TCIs. By

incorporating this moiety into a ligand that directs it to the binding site of a target protein, a

covalent bond can be formed with a nearby, non-catalytic cysteine residue. This leads to

irreversible inhibition, which can offer advantages in potency and duration of action.

Advantages over Traditional Warheads: Compared to widely used acrylamides and

maleimides, 2-sulfonylpyrimidines form thioether conjugates that are not susceptible to retro-

Michael reactions or thiol exchange, leading to greater in vivo stability.[3][4]

Notable Examples:

BTK Inhibitors: Researchers have successfully replaced the acrylamide warhead in the

BTK inhibitor Ibrutinib with a 2-sulfonylpyrimidine moiety, yielding potent covalent inhibitors

with a similar biological profile.[7]

WRN Helicase Inhibitors: A 2-sulfonylpyrimidine core was identified in a high-throughput

screen as a covalent inhibitor of WRN helicase, a promising target in oncology. Mass

spectrometry confirmed the covalent modification mechanism.[6]

p53 Stabilization: The prototypical 2-methylsulfonyl pyrimidine, PK11000, was reported as

a stabilizer of thermolabile p53 cancer mutants, demonstrating its potential in targeting

challenging protein-protein interactions.[3][4]

Bioconjugation and Proteomics
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The chemoselective and rapid reaction with cysteine under biocompatible conditions makes 2-

sulfonylpyrimidines excellent reagents for protein labeling and bioconjugation.[3][4][8]

Protein Arylation: They can be used to attach probes, tags (like biotin or fluorophores), or

other molecules to specific cysteine residues on proteins for proteomics studies.

Improved Properties: Compared to other arylation agents like methylsulfonylbenzothiazoles

(MSBTs), 2-sulfonylpyrimidine derivatives often exhibit significantly better aqueous solubility,

reducing the need for organic co-solvents that can perturb protein structure.[3][4]

Safety and Handling
Proper handling of 2-(methylsulfonyl)pyrimidin-5-amine is essential due to its potential

hazards.

GHS Hazard Classification
The compound is classified with the following hazards. Always consult the most current Safety

Data Sheet (SDS) from the supplier.

Hazard Class Category Hazard Statement

Acute Toxicity, Oral 4 H302: Harmful if swallowed.[9]

Skin Corrosion/Irritation 2 H315: Causes skin irritation.[9]

Serious Eye Damage/Irritation 2A
H319: Causes serious eye

irritation.[9]

Specific Target Organ Toxicity

(Single Exposure)
3

H335: May cause respiratory

irritation.[9]

Recommended Handling Procedures
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[9]

Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves

immediately if contaminated.[9]

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Recommended storage temperature is often 2-8°C.[11][12]

Conclusion
2-(Methylsulfonyl)pyrimidin-5-amine is more than just a heterocyclic compound; it is a

precisely engineered electrophilic tool for modern chemical biology and drug discovery. Its

robust synthesis, tunable reactivity, and exquisite selectivity for cysteine have established it as

a premier warhead for targeted covalent inhibitors and a valuable reagent for bioconjugation.

The stability of the resulting thioether linkage addresses a key liability of previous generations

of covalent modifiers. As researchers continue to seek novel ways to modulate challenging

drug targets, the strategic application of the 2-sulfonylpyrimidine scaffold is poised to deliver

new classes of potent and durable therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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